Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane (CAS 130167-23-6), commonly procured as diglycidyl ether-terminated poly(dimethylsiloxane), is a telechelic, epoxy-functionalized siloxane oligomer serving as a critical reactive modifier in advanced thermosets . Unlike standard rigid epoxies or inert silicone fluids, this compound features a highly flexible siloxane core flanked by two reactive glycidyl ether groups, yielding an exceptionally low viscosity of ~15 cSt at 25°C . In procurement contexts, it is primarily selected to impart fracture toughness and thermal stability to epoxy matrices without compromising formulation processability [1]. Its predictable rheology and reactive end-groups make it a highly suitable precursor for microfluidic device fabrication, self-assembled monolayers (SAMs), and self-healing soft electronics where non-reactive or bulkier polymeric siloxanes fail .
Substituting this discrete short-chain trisiloxane with generic, higher-molecular-weight epoxy-terminated polydimethylsiloxane (PDMS) mixtures introduces severe process and performance defects [1]. Long-chain PDMS derivatives exhibit poor thermodynamic miscibility with polar resins like Bisphenol A diglycidyl ether (DGEBA), leading to macroscopic phase separation, opacity, and catastrophic delamination under mechanical stress [2]. Furthermore, generic polymeric mixtures possess higher viscosities (often exceeding 3,000 cSt) and broad molecular weight distributions, which disrupt exact stoichiometric crosslinking and cause unreacted domains [3]. Procuring the exact short-chain compound ensures complete resin integration, predictable nano-phase morphology, and reproducible rheological behavior essential for high-tolerance manufacturing [2].
When blended with standard DGEBA epoxy, short-chain epoxy-terminated siloxanes maintain high miscibility, localizing uniformly or forming nano-scale spherical domains, whereas higher molecular weight polysiloxanes suffer from severe macroscopic phase separation due to poor compatibility with the carbon-based matrix [1]. This discrete structural integration prevents the formation of weak boundary layers that lead to delamination [2].
| Evidence Dimension | Phase separation domain size and matrix compatibility |
| Target Compound Data | Nano-scale dispersion or complete miscibility (transparent/translucent) |
| Comparator Or Baseline | Long-chain epoxy-PDMS (Macroscopic phase separation, >1-5 µm opaque domains) |
| Quantified Difference | Prevention of macroscopic phase separation and retention of optical clarity |
| Conditions | Blended with DGEBA and amine hardeners |
Ensures that the toughening agent does not compromise the structural integrity or optical clarity of the final composite, which is critical for optical adhesives and aerospace matrices.
The discrete short-chain structure of this trisiloxane yields a kinematic viscosity of approximately 15 cSt at 25°C . In stark contrast, generic polymeric epoxy-silicone fluids typically exhibit viscosities ranging from 3,500 to 30,000 cSt [1]. This ultra-low viscosity enables the formulation of highly flowable, solvent-free resins that easily infiltrate complex molds and dense fiber preforms.
| Evidence Dimension | Kinematic viscosity at 25°C |
| Target Compound Data | ~15 cSt |
| Comparator Or Baseline | Generic high-MW epoxy-silicone fluid (3,500 - 30,000 cSt) |
| Quantified Difference | >99% reduction in modifier viscosity |
| Conditions | Neat liquid at 25°C |
Enables solvent-free processing, easier degassing, and superior mold infiltration in microfluidics and high-density electronic encapsulation.
The incorporation of flexible siloxane segments into rigid epoxy networks significantly enhances mechanical toughness by relieving internal stress [1]. Studies demonstrate that adding short-chain epoxy-terminated siloxanes to DGEBA matrices synergistically strengthens the resin, improving fracture toughness and impact resistance without the severe modulus penalties associated with traditional aliphatic rubber modifiers [2].
| Evidence Dimension | Fracture toughness (K1c) and internal stress reduction |
| Target Compound Data | Synergistic strengthening with reduced internal stress |
| Comparator Or Baseline | Unmodified DGEBA baseline (High internal stress, brittle failure) |
| Quantified Difference | Significant increase in toughness and flexibility |
| Conditions | Cured DGEBA/siloxane networks |
Allows manufacturers to drastically improve the impact resistance and crack-propagation resistance of brittle epoxies without sacrificing thermal stability.
While traditional carbon-based aliphatic flexibilizers lower the glass transition temperature (Tg) at the cost of thermal stability, the incorporation of the -Si-O-Si- backbone maintains excellent high-temperature resistance [1]. Cured epoxy networks modified with short-chain epoxy-siloxanes exhibit increased initial decomposition temperatures (IDT) and higher char yields compared to purely aliphatic-modified systems [2].
| Evidence Dimension | Thermal stability (Initial Decomposition Temperature, IDT) |
| Target Compound Data | Increased IDT and enhanced thermal stability factors |
| Comparator Or Baseline | Standard aliphatic epoxy flexibilizers (Lower IDT, poor thermal resistance) |
| Quantified Difference | Superior thermal degradation resistance |
| Conditions | Thermogravimetric analysis (TGA) of cured networks |
Provides necessary mechanical flexibility to thermosets without introducing the thermal degradation vulnerabilities typical of standard carbon-based flexibilizers.
This compound is the right choice for toughening carbon-fiber-reinforced DGEBA matrices, as its high miscibility prevents macroscopic phase separation while significantly boosting fracture toughness and impact resistance [1].
This compound is the right choice for formulating low-viscosity, solvent-free optical adhesives and soft lithography resins that require precise stoichiometric curing, high optical transparency, and excellent flowability (<15 cSt) .
This compound is the right choice for protecting sensitive microelectronics, providing a low-surface-energy, hydrophobic barrier that maintains sufficient flexibility to absorb thermal cycling stresses without cracking or degrading at high operating temperatures [2].
This compound is the right choice as a reactive precursor for synthesizing dynamic polymer networks, leveraging its defined short-chain siloxane mobility and reactive end-groups to facilitate autonomous repair mechanisms in flexible circuitry .